

Protocol for preparing a stock solution of ATP disodium salt hydrate.

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Compound of Interest

Compound Name: ATP disodium salt hydrate

Cat. No.: B1340535

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Application Note: Preparation of ATP Stock Solution Abstract

Adenosine 5'-triphosphate (ATP) is a critical multifunctional nucleoside triphosphate that serves as the primary energy currency in all living cells. It plays a central role in cellular metabolism, signal transduction, and numerous enzymatic reactions. Accurate and consistent experimental results rely on the proper preparation and storage of ATP solutions. Dissolving **ATP disodium salt hydrate** in water results in a mildly acidic solution (pH \approx 3.5) where ATP is prone to hydrolysis.[1] This protocol provides a detailed, step-by-step method for preparing a stable, pH-adjusted, and concentration-verified 100 mM stock solution of **ATP disodium salt hydrate** suitable for a wide range of research applications.

Quantitative Data Summary

A summary of the essential physicochemical properties of **ATP disodium salt hydrate** is provided below. This data is crucial for accurate calculations and proper handling of the compound.



Parameter	Value	Reference
Chemical Formula	C10H14N5Na2O13P3 · XH2O	[2]
Molecular Weight (Anhydrous)	551.14 g/mol	[2][3]
Appearance	White to off-white powder	[2]
Solubility (in Water)	≥ 50 mg/mL	[1]
pH of Aqueous Solution	~3.5 (unadjusted)	[1]
Optimal pH for Stability	6.8 - 7.5	[4]
Molar Extinction Coefficient (ε)	15,400 M ⁻¹ cm ⁻¹ at 259 nm (pH 7.0)	[5][6]
Recommended Storage (Solid)	-20°C, with desiccant	[1][2]
Recommended Storage (Solution)	-20°C to -80°C (in aliquots)	[7][8]

Experimental Protocol

This protocol describes the preparation of a 100 mM ATP stock solution. It is critical to adjust the pH to the neutral range to prevent acid-catalyzed hydrolysis.

Materials and Equipment:

- ATP Disodium Salt Hydrate (e.g., Sigma-Aldrich A7699)
- Nuclease-free water
- Sodium Hydroxide (NaOH) solution, 1 M and 0.1 M
- Calibrated pH meter or pH-indicator strips (narrow range)
- Sterile, nuclease-free conical tubes and microcentrifuge tubes
- Sterile 0.22 μm syringe filter



- UV-Vis Spectrophotometer and quartz cuvettes (optional, for concentration verification)
- Standard laboratory equipment (analytical balance, stir plate, volumetric flasks, pipettes)

Procedure:

- Calculate Required Mass:
 - To prepare 10 mL of a 100 mM ATP solution, calculate the mass of ATP disodium salt hydrate (anhydrous MW = 551.14 g/mol) required.
 - Calculation: 0.1 mol/L * 0.010 L * 551.14 g/mol = 0.551 g (551 mg).
 - Note: The actual weight of the powder may be higher due to the presence of hydrate (water molecules). For precise concentration, a final measurement via spectrophotometry is recommended.[5]

Dissolution:

- Weigh the calculated amount of ATP disodium salt hydrate and transfer it to a sterile conical tube.
- Add approximately 80% of the final desired volume of nuclease-free water (e.g., 8 mL for a final volume of 10 mL).
- Mix gently by vortexing or placing on a stir plate at a low speed until the powder is fully dissolved. The resulting solution will be clear and colorless.[1]

pH Adjustment:

- Place the solution on a stir plate and immerse a calibrated pH probe.
- The initial pH of the solution will be acidic (~3.5).
- Carefully add 1 M NaOH dropwise to begin raising the pH. As the pH approaches 6.5, switch to 0.1 M NaOH for finer control.
- Adjust the pH to a final value of 7.5.



- CRITICAL: Do not allow the pH to exceed 8.0, as ATP is susceptible to base-catalyzed hydrolysis.[5] If the pH overshoots significantly, it is recommended to discard the solution and start over.[5]
- Final Volume Adjustment:
 - Once the pH is stable at 7.5, transfer the solution to a volumetric flask.
 - Rinse the original tube with a small amount of nuclease-free water and add it to the flask.
 - Add nuclease-free water to reach the final desired volume (e.g., 10 mL). Mix thoroughly.
- Concentration Verification (Optional but Recommended):
 - Prepare a high dilution of the stock solution (e.g., 1:1000 or 1:2000) in a neutral pH buffer.
 - Measure the absorbance (A) at 259 nm using a spectrophotometer.
 - Calculate the precise concentration using the Beer-Lambert law (A = ϵ cl), where ϵ = 15,400 M⁻¹cm⁻¹, c is the concentration in mol/L, and I is the path length in cm (typically 1 cm).[6]
 - Formula: Concentration (M) = (Absorbance at 259 nm * Dilution Factor) / 15,400
- Sterilization and Aliquoting:
 - Draw the final ATP solution into a sterile syringe.
 - Attach a 0.22 μm sterile syringe filter and dispense the solution into sterile, nuclease-free microcentrifuge tubes.[6]
 - Aliquoting in volumes appropriate for single-use experiments is highly recommended to avoid multiple freeze-thaw cycles.
- Storage:
 - Clearly label all aliquots with the compound name, concentration, and date of preparation.
 - Store the aliquots at -20°C or -80°C for long-term stability.[7][8]



Stability and Storage

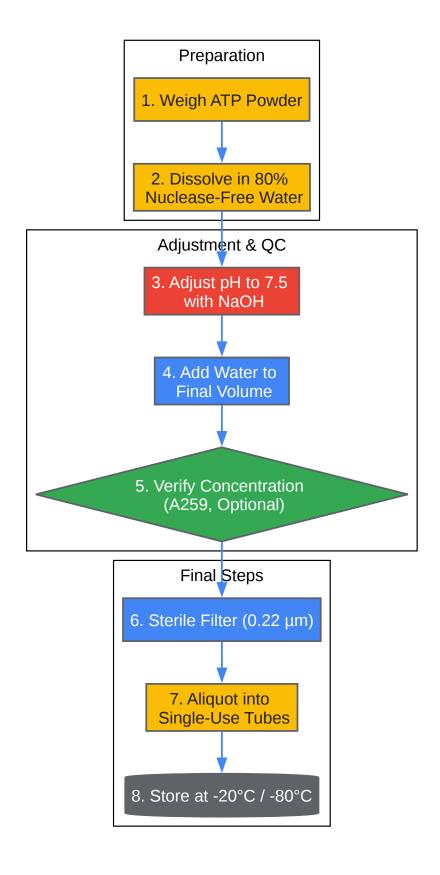
Proper storage is essential to maintain the integrity of the ATP stock solution. The solid, powdered form of **ATP disodium salt hydrate** is hygroscopic and should be stored at -20°C in a container with a desiccant.[1][2]

Aqueous solutions of ATP that have been pH-adjusted to the neutral range are stable for several months when stored frozen at -20°C.[9] For maximum stability and to prevent degradation from repeated freeze-thaw cycles, it is best practice to store the solution in single-use aliquots at -20°C or -80°C.[10] A stock solution kept at 2-8°C is stable for approximately 24 hours.[7]

Workflow Visualization

The following diagram illustrates the key steps in the preparation of the ATP stock solution.





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Caption: Workflow for preparing a stable ATP stock solution.



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